

A Technical Guide to the Physical Properties of 3-Ethyl-2,2-dimethyloctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethyl-2,2-dimethyloctane

Cat. No.: B14550568

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2-dimethyloctane is a branched-chain alkane with the molecular formula C₁₂H₂₆.^[1] ^[2] As an isomer of dodecane, its specific physical properties are determined by its molecular structure, which features an eight-carbon backbone with an ethyl group at the third position and two methyl groups at the second position. This document provides a summary of the known and predicted physical properties of **3-Ethyl-2,2-dimethyloctane**, outlines standard experimental protocols for their determination, and presents a conceptual workflow for its synthesis. As a simple saturated hydrocarbon, it does not participate in biological signaling pathways; therefore, the visualization provided illustrates a relevant chemical workflow.

Physical and Chemical Properties

Quantitative data for **3-Ethyl-2,2-dimethyloctane** is primarily based on computational models and estimations from chemical databases, as extensive experimental studies on this specific isomer are not widely published. The following table summarizes these properties.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆	PubChem[1]
Molecular Weight	170.33 g/mol	PubChem[1]
IUPAC Name	3-ethyl-2,2-dimethyloctane	PubChem[1]
CAS Registry Number	62183-95-3	NIST, PubChem[1][2]
Boiling Point	Not available (estimated for isomers)	
Melting Point	Not available (estimated for isomers)	
Density	Not available (estimated for isomers)	
Refractive Index	Not available (estimated for isomers)	

Note: Experimental values for boiling point, melting point, density, and refractive index for **3-Ethyl-2,2-dimethyloctane** are not readily available in public databases. The values for a related isomer, 3-Ethyl-2,7-dimethyloctane, are reported as a boiling point of 196°C, a density of 0.7546 g/cm³, and a refractive index of 1.4229.[3][4]

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of a liquid alkane like **3-Ethyl-2,2-dimethyloctane**.

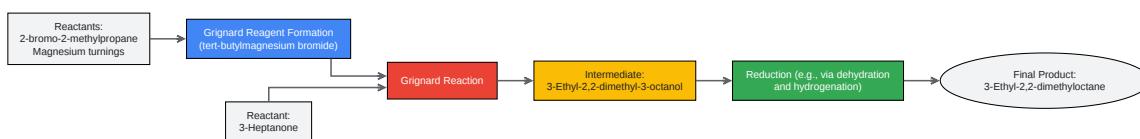
Boiling Point Determination (Distillation Method)

- Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
- Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.
- Procedure:

- A sample of **3-Ethyl-2,2-dimethyloctane** is placed in the distillation flask along with boiling chips to ensure smooth boiling.
- The flask is heated gently using a heating mantle.
- The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.
- The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This constant temperature is the boiling point.

Density Measurement (Pycnometer Method)

- Objective: To determine the mass per unit volume of the substance.
- Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.
- Procedure:
 - The empty pycnometer is weighed accurately.
 - It is then filled with the sample liquid, ensuring no air bubbles are present, and the stopper is inserted. Excess liquid will be expelled through the capillary.
 - The outside of the pycnometer is carefully cleaned and dried, and it is weighed again.
 - The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature, and weighed.
 - The density of the sample is calculated using the formula: $\text{Density}_{\text{sample}} = (\text{mass}_{\text{sample}} / \text{mass}_{\text{water}}) * \text{Density}_{\text{water}}$


Refractive Index Measurement (Abbe Refractometer)

- Objective: To measure the extent to which light is bent when it passes through the substance.

- Apparatus: Abbe refractometer, light source (typically a sodium lamp), and a constant temperature water bath.
- Procedure:
 - The refractometer is calibrated using a standard of known refractive index.
 - A few drops of the **3-Ethyl-2,2-dimethyloctane** sample are placed on the prism of the refractometer.
 - The prism is closed, and the light source is positioned.
 - The user looks through the eyepiece and adjusts the knob until the boundary between the light and dark regions is sharp and centered on the crosshairs.
 - The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20°C or 25°C.

Conceptual Synthesis Workflow

While specific synthesis routes for **3-Ethyl-2,2-dimethyloctane** are not detailed in the literature, a plausible method for creating such a branched alkane is through a Grignard reaction. The following diagram illustrates the logical workflow for a conceptual synthesis.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the Grignard synthesis of **3-Ethyl-2,2-dimethyloctane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethyl-2,2-dimethyloctane | C12H26 | CID 53428783 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-ethyl-2,2-dimethyloctane [webbook.nist.gov]
- 3. 3-Ethyl-2,7-dimethyloctane | lookchem [lookchem.com]
- 4. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 3-Ethyl-2,2-dimethyloctane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14550568#physical-properties-of-3-ethyl-2-2-dimethyloctane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com